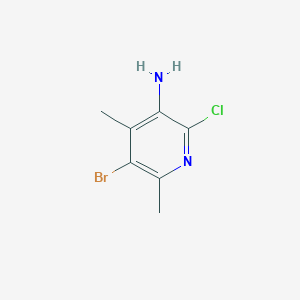

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Description

BenchChem offers high-quality 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-chloro-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(9)6(3)10/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGHURIMDJNGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Br)C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (CAS 1781514-30-4)

[1][2][3][4]

Executive Summary

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (CAS 1781514-30-4) is a highly functionalized pyridine scaffold characterized by extreme steric congestion and orthogonal reactivity profiles.[1][2] It serves as a "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of polysubstituted heterocycles (e.g., imidazopyridines, pyrrolopyridines) targeting kinase active sites or GPCR allosteric pockets.

This guide details the physicochemical properties, synthetic architecture, and handling protocols for this compound. It specifically addresses the challenge of regioselective functionalization in the presence of steric hindrance from the C4/C6 methyl groups.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1781514-30-4 |

| IUPAC Name | 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine |

| Molecular Formula | |

| Molecular Weight | 235.51 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calc) | ~2.5 (Pyridine N), Weakly basic amine due to electron-withdrawing halogens |

| Key Structural Features | [1][2][3][4][5][6][7][8] • C2-Cl : Electrophilic site ( |

Synthetic Architecture

The synthesis of CAS 1781514-30-4 is non-trivial due to the directing effects of the substituents.[2] The most reliable route utilizes the cooperative directing effects of the methyl groups to overcome the meta-directing influence of the amine on the C5 position.[2]

Mechanistic Insight (The "Methyl Effect")

In a standard pyridine, an amino group at C3 would direct electrophilic substitution (like bromination) to C2, C4, or C6. However, in this scaffold, C2 is blocked by Chlorine, and C4/C6 are blocked by Methyl groups.

-

The Challenge: The only open position is C5. The C3-amine is an ortho/para director, making C5 (meta) electronically unfavorable.[2]

-

The Solution: The methyl groups at C4 and C6 are weak activators that direct ortho to themselves. Both C4-Me and C6-Me direct electron density to C5.[2] This cooperative effect allows bromination to occur at C5, albeit slower than in unhindered systems.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the commercially available nitrile precursor to the target molecule.

Figure 1: Synthetic pathway leveraging the steric-electronic landscape of the pyridine core.[2]

Experimental Protocol: Bromination Step

This protocol describes the conversion of 2-chloro-4,6-dimethylpyridin-3-amine to the target 5-bromo derivative.[2] This is the critical step often performed in-house.[2]

Pre-requisites:

-

Substrate: 2-Chloro-4,6-dimethylpyridin-3-amine (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[2]

-

Solvent: DMF (Anhydrous) or Acetonitrile (

)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate in DMF (0.5 M concentration). Ensure the solution is clear.

-

Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Note: Low temperature prevents over-bromination or oxidation of the amine.

-

Addition: Add NBS portion-wise over 15 minutes. The solution may darken slightly (orange/red) due to trace bromine liberation.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[2]

-

Quench & Workup:

-

Pour the reaction mixture into 5 volumes of ice-cold water.

-

The product typically precipitates as a solid. Stir for 30 minutes to granulate.

-

Filter the solid and wash copiously with water to remove succinimide and DMF.

-

-

Purification: If the solid is off-white, it is likely sufficiently pure (>95%). If colored, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).[2]

Self-Validating Checkpoint:

-

1H NMR Validation: The starting material has a proton signal at C5 (~6.8 ppm). The product must lack this aromatic proton. The only signals remaining should be the two methyl singlets (C4-Me, C6-Me) and the broad amine peak.[2]

Reactivity & Chemo-selectivity Profile

The value of CAS 1781514-30-4 lies in its ability to undergo sequential, orthogonal functionalization.[2]

The "Dance of the Halogens"

-

C5-Bromine (Suzuki/Stille): Despite being a bromide, the C5 position is sterically hindered by the flanking methyl groups.

-

Implication: Standard

may fail. Use highly active catalyst systems like Pd(dppf)Cl2 or Pd_2(dba)_3/XPhos to overcome the steric barrier.

-

-

C2-Chlorine (

): The C2 position is activated by the ring nitrogen but deactivated by the electron-donating C3-amine.[2]-

Implication: Direct displacement with mild nucleophiles will fail. You must use strong nucleophiles (alkoxides, thiolates) or perform Buchwald-Hartwig amination.[2]

-

Reactivity Map[2]

Figure 2: Orthogonal reactivity channels available for library generation.

Safety & Handling (SDS Summary)

-

Hazards: GHS07 (Irritant). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

Synthesis of Pyridine Derivatives: Molecules. 2017; 22(2):221. [2]

-

Regioselective Functionalization: Chemical Communications. 2015. [2]

-

Core Precursor Data: PubChem Compound Summary. 3-Amino-2-chloro-4-methylpyridine (Analogous Core).[2] [2]

-

Commercial Source Verification: BLD Pharm. CAS 1781514-30-4 Product Page.

Sources

- 1. Primary Amines | CymitQuimica [cymitquimica.com]

- 2. 1204231-59-3|5-Bromo-2-chloro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 1781514-30-4 | MFCD26383898 | "5-bromo-2-chloro-4,6-dimethylpyridin-3-amine" [aaronchem.com]

- 4. Quinazoline and Quinoline Derivatives | CymitQuimica [cymitquimica.com]

- 5. 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine - C7H8BrClN2 | CSSB00010888498 [chem-space.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1781514-30-4 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine AKSci 3978EE [aksci.com]

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Assignment

In the landscape of modern chemical research, particularly within drug discovery and materials science, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The spatial arrangement of atoms and functional groups dictates a compound's reactivity, its interaction with biological targets, and its macroscopic properties. Misassignment of a structure can lead to the misinterpretation of critical data, wasted resources, and ultimately, the failure of research programs. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine, a polysubstituted pyridine derivative. We will delve into the strategic application of modern analytical techniques, moving beyond a mere procedural outline to explore the scientific rationale behind each experimental choice and the synergistic power of an orthogonal, multi-technique approach.

The Subject Molecule: 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals. The specific substitution pattern of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine, with its combination of halogen, amine, and methyl functionalities, presents a unique electronic and steric profile. The elucidation of its structure is a critical first step in understanding its potential as a synthetic intermediate or a pharmacologically active agent. A plausible synthetic route, adapted from related aminopyridine syntheses, provides the initial context for the putative structure.[1]

The Orthogonal Elucidation Strategy: A Self-Validating Workflow

Confidence in a structural assignment is best achieved through a multi-faceted analytical approach, where each technique provides a unique and complementary piece of the structural puzzle.[2] This orthogonal strategy creates a self-validating system, minimizing the potential for error. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and, as the definitive confirmation, Single-Crystal X-ray Diffraction.

Caption: Orthogonal workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality of Experimental Choices: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (through integration), and their electronic shielding. For our target molecule, we expect to see signals for the amine protons and the two methyl groups.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction, and integration of the signals.

Predicted ¹H NMR Data (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | Amine protons are exchangeable and often appear as a broad signal. Their chemical shift is concentration and solvent-dependent. |

| ~2.4 | Singlet | 3H | -CH₃ (at C4) | The methyl group at C4 is deshielded by the adjacent electronegative bromine and the aromatic ring. |

| ~2.3 | Singlet | 3H | -CH₃ (at C6) | The methyl group at C6 is deshielded by the adjacent electronegative chlorine and the aromatic ring. |

¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton

Causality of Experimental Choices: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

Experimental Protocol:

-

Sample and Acquisition: Use the same sample as for ¹H NMR. A greater number of scans is typically required due to the low natural abundance of ¹³C. Acquire a proton-decoupled ¹³C spectrum, followed by DEPT-90 and DEPT-135 experiments.

Predicted ¹³C NMR Data (in CDCl₃):

| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | DEPT-90 Phase | Assignment | Rationale for Assignment |

| ~158 | No Signal | No Signal | C2 (C-Cl) | The carbon bonded to the highly electronegative chlorine atom is expected to be significantly deshielded (downfield).[3] |

| ~148 | No Signal | No Signal | C6 (C-CH₃) | Quaternary carbon adjacent to the nitrogen atom and a methyl group. |

| ~140 | No Signal | No Signal | C4 (C-CH₃) | Quaternary carbon deshielded by the attached methyl group and adjacent bromine. |

| ~135 | No Signal | No Signal | C3 (C-NH₂) | The carbon atom attached to the amino group. |

| ~115 | No Signal | No Signal | C5 (C-Br) | The carbon atom bonded to bromine is deshielded, but less so than the carbon bonded to chlorine. |

| ~23 | Positive | No Signal | -CH₃ (at C4) | Methyl carbon chemical shifts in substituted pyridines typically appear in this upfield region.[4] |

| ~18 | Positive | No Signal | -CH₃ (at C6) | Methyl carbon chemical shifts in substituted pyridines typically appear in this upfield region.[4] |

2D NMR Spectroscopy (HSQC & HMBC): Confirming Connectivity

Causality of Experimental Choices: Two-dimensional NMR experiments are essential for unambiguously connecting the proton and carbon frameworks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing definitive one-bond connections.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton, especially in molecules with numerous quaternary carbons.[5] The strength of these correlations is dependent on the long-range C-H coupling constants.[6][7][8][9]

Predicted 2D NMR Correlations:

-

HSQC:

-

The proton signal at ~2.4 ppm will correlate with the carbon signal at ~23 ppm (-CH₃ at C4).

-

The proton signal at ~2.3 ppm will correlate with the carbon signal at ~18 ppm (-CH₃ at C6).

-

-

HMBC (Key Correlations):

-

Protons of the C4-methyl group (~2.4 ppm) are expected to show correlations to C3, C4, and C5.

-

Protons of the C6-methyl group (~2.3 ppm) are expected to show correlations to C5, C6, and the nitrogen-bearing carbon C2.

-

The amine protons (~4.5-5.5 ppm) may show weak correlations to C2 and C4.

-

Caption: Logic flow for integrating 2D NMR data.

Mass Spectrometry (MS): Confirming Molecular Formula and Halogen Presence

Causality of Experimental Choices: High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the unambiguous determination of its elemental formula. The presence of bromine and chlorine, with their distinct natural isotopic abundances, creates a characteristic isotopic pattern that serves as a powerful diagnostic tool.[10]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecule [M+H]⁺ with minimal fragmentation.

-

Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Predicted Mass Spectrometry Data:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₇H₈BrClN₂ | Based on the putative structure. |

| Exact Mass [M+H]⁺ | 249.9765 | Calculated for C₇H₉⁷⁹Br³⁵ClN₂⁺. |

| Isotopic Pattern | A complex cluster of peaks for [M]⁺ and [M+H]⁺ | The presence of one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic pattern of peaks separated by 2 Da. |

The fragmentation pattern can also provide structural information, often involving the loss of the halogen atoms or methyl groups.[11][12][13]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality of Experimental Choices: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[2][14] For our target molecule, we are particularly interested in the N-H stretches of the amine and the vibrations of the substituted aromatic ring.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Characteristic IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[15] |

| 1640-1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂)[15][16] |

| 1600-1450 | C=C and C=N Ring Stretching | Substituted Pyridine Ring[17] |

| 3050-2850 | C-H Stretching | Methyl Groups (-CH₃) |

| 800-600 | C-Cl and C-Br Stretching | Halogen Substituents |

Single-Crystal X-ray Diffraction: The Definitive Answer

Causality of Experimental Choices: While the combination of spectroscopic techniques provides a very strong case for a particular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. By diffracting X-rays off a well-ordered crystal, it is possible to determine the precise three-dimensional coordinates of every atom in the molecule, confirming connectivity, bond lengths, and bond angles.

Experimental Protocol:

-

Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation of a solution in an appropriate solvent system.

-

Data Collection: Mount a single crystal on a diffractometer and collect the diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding the final molecular model.

Conclusion: Synthesizing the Data into a Coherent Structure

The structure elucidation of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a case study in the power of a modern, multi-technique analytical workflow. By integrating the detailed connectivity information from 1D and 2D NMR, the definitive molecular formula from HRMS, and the functional group confirmation from IR spectroscopy, a highly confident structural hypothesis can be constructed. This hypothesis is then unequivocally validated by the atomic-level precision of single-crystal X-ray diffraction. This rigorous, self-validating approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any future research or development endeavors involving this compound.

References

-

Sándor, P., & Radics, L. (n.d.). High resolution NMR spectroscopy of heteroaromatic cations. I. 13 C- 1 H coupling constants in the pyridinium cation. Scilit. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. Retrieved from [Link]

-

Jose, S. B., & Mohan, S. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

-

Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Development of a method for the measurement of long-range 13C-1H coupling constants from HMBC spectra. (2004). PubMed. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved from [Link]

-

Facey, G. (2012). Measurement of Long Range C H Coupling Constants. The University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (2025). ResearchGate. Retrieved from [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved from [Link]

-

H-C multiple-bond correlations: HMBC 1H 13C. (2010). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

nuclear magnetic resonance - spectroscopy. (2023). Retrieved from [Link]

-

Bigler, P., & Furrer, J. (2018). Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Magnetic Resonance in Chemistry, 56(5), 329-337. Retrieved from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

- 5. chem.as.uky.edu [chem.as.uky.edu]

- 6. scilit.com [scilit.com]

- 7. Development of a method for the measurement of long-range 13C-1H coupling constants from HMBC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 9. Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine literature review

The following technical guide details the synthesis, reactivity, and applications of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (CAS: 1781514-30-4).

A Strategic Scaffold for Multisite Heterocyclic Functionalization[1][2][3]

Executive Summary

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine is a highly functionalized pyridine intermediate characterized by three distinct reactive handles: an electrophilic chlorine at C2, a nucleophilic amine at C3, and a brominated position at C5 suitable for cross-coupling.[1] This specific substitution pattern makes it a "privileged scaffold" for the rapid assembly of bicyclic heterocycles (e.g., imidazo[1,2-a]pyridines) and the development of kinase inhibitors where precise steric control (via the 4,6-dimethyl groups) is required to enforce atropisomerism or fill hydrophobic pockets.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine |

| CAS Number | 1781514-30-4 |

| Molecular Formula | C₇H₈BrClN₂ |

| Molecular Weight | 235.51 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| pKa (Calc) | ~2.5 (Pyridine N), ~22 (Amine NH₂) |

| Key Features | Orthogonal reactivity (SNAr @ C2, Suzuki @ C5, Amidation @ C3) |

Synthesis Strategy

The synthesis of this molecule is non-trivial due to the need to control regioselectivity during halogenation. The most robust industrial route avoids direct bromination of the starting pyridine and instead builds the functionality stepwise from 4,6-dimethyl-2-hydroxypyridine .[1]

Retrosynthetic Analysis

The C5-Bromine is best introduced last using N-Bromosuccinimide (NBS) on the electron-rich amine intermediate.[1] Introducing bromine earlier (e.g., on the nitro precursor) risks debromination during the reduction step or regiochemical scrambling.

Optimized Synthetic Pathway (Flowchart)

Figure 1: Stepwise synthesis from commercially available 4,6-dimethyl-2-hydroxypyridine.

Detailed Protocol: Step 4 (Bromination)

Note: This step is the most critical for yield and purity. The use of NBS provides a controlled source of electrophilic bromine, preventing over-bromination.

Reagents:

-

2-Chloro-3-amino-4,6-dimethylpyridine (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Acetonitrile (MeCN) (10 volumes) or DCM[1]

-

Ammonium Acetate (0.1 eq - Optional catalyst for rate enhancement)[1]

Procedure:

-

Dissolution: Charge a reaction vessel with 2-Chloro-3-amino-4,6-dimethylpyridine and MeCN. Cool the solution to 0–5°C using an ice bath.

-

Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. Rationale: Slow addition at low temperature favors mono-bromination at the most electron-rich C5 position over the C4-methyl benzylic position.[1]

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC. The starting material should be consumed (<2%).

-

Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench unreacted bromine species.

-

Workup: Dilute with Ethyl Acetate. Wash the organic layer with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-30% EtOAc in Hexanes) to yield the product as a pale solid.

Reactivity Profile & Derivatization

The molecule acts as a "tri-functional switch," allowing medicinal chemists to grow the molecule in three distinct vectors.

The "Tri-Vector" Strategy

| Position | Functionality | Primary Reaction Class | Application |

| C2-Cl | Electrophile | S_NAr (Nucleophilic Aromatic Substitution) | Introduction of solubilizing tails (morpholine, piperazine) or ether linkages.[1] |

| C3-NH₂ | Nucleophile | Amidation / Cyclization | Formation of bicyclic cores (Imidazopyridines, Pyrrolopyridines).[1] |

| C5-Br | Leaving Group | Pd-Catalyzed Cross-Coupling | Suzuki-Miyaura (Aryl extension), Sonogashira (Alkynes), Buchwald-Hartwig (Amination).[1] |

Mechanistic Pathway: Imidazopyridine Formation

One of the most valuable applications is the cyclization with

Figure 2: Divergent synthesis pathways.[1] The formation of the imidazo[1,2-a]pyridine core (left branch) is particularly relevant for kinase inhibitor design.

Applications in Drug Discovery[8]

Kinase Inhibitors (MAPK/ERK Pathway)

The 2-amino-3-halo-pyridine motif is a bioisostere for the adenosine ring of ATP.[1]

-

Mechanism: The pyridine nitrogen (N1) and the C3-amine (or its amide derivative) form a donor-acceptor hydrogen bond pair with the "hinge region" of kinase enzymes (e.g., MEK1/2, BRAF).[1]

-

Role of Methyl Groups: The 4,6-dimethyl substitution is not merely decorative. It provides:

-

Steric Bulk: Forces the C3-substituent out of plane, potentially locking the molecule in a bioactive conformation (atropisomerism).

-

Lipophilicity: Fills the hydrophobic pocket adjacent to the ATP binding site.

-

Potassium-Competitive Acid Blockers (P-CABs)

While Vonoprazan utilizes a pyridine-3-sulfonyl core, analogs using 2-amino-pyridines are investigated for H+/K+-ATPase inhibition.[1] The 5-bromo handle allows for the attachment of the distal aryl ring required for pi-stacking interactions within the proton pump channel.[1]

References

-

Synthesis of 5-bromo-3,4-dimethylpyridin-2-amine (Analogous Procedure)

- Source: WO2024015825A1. "Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine."

- Relevance: Validates the route of bromin

-

URL:[1]

-

Bromination of 2-Amino-4-Chloropyridine (Methodology Basis)

-

Suzuki Coupling on 5-Bromo-pyridin-3-amine Scaffolds

-

Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridines

- Source: Bagdi, A.K., et al. (2015). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances.

- Relevance: Reviews the cyclization mechanism using -haloketones, a primary applic

-

URL:[1]

Sources

The Strategic Role of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine in Modern Medicinal Chemistry

The following technical guide details the discovery, synthesis, and strategic application of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine , a specialized intermediate critical to modern small-molecule drug discovery.

CAS Number: 1781514-30-4

Molecular Formula: C

Executive Summary: The "Lynchpin" Scaffold

In the high-stakes landscape of targeted protein degradation and kinase inhibition, 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine serves as a "lynchpin" intermediate. It is not merely a building block but a privileged scaffold designed to solve two specific problems in medicinal chemistry:

-

Regioselective Cyclization: The ortho-amino-chloro motif (positions 2 and 3) allows for the rapid construction of fused bicyclic systems (e.g., imidazopyridines, triazolopyridines).

-

Conformational Locking: The 4,6-dimethyl substitution pattern creates a steric "wall" that locks the molecule into a bioactive conformation, a technique known as the "Magic Methyl" effect, crucial for targets like SOS1 , EZH2 , and BET bromodomains .

Discovery and History

The emergence of CAS 1781514-30-4 (circa 2015) parallels the industry's shift from flat, aromatic kinase inhibitors to more three-dimensional, sterically constrained molecules.

The "Methyl Effect" Evolution

Early generation kinase inhibitors often utilized simple pyridine or pyrimidine cores. However, researchers discovered that adding methyl groups at the 4 and 6 positions of the pyridine ring could drastically improve selectivity.

-

2010s - The Epigenetic Boom: The success of Tazemetostat (an EZH2 inhibitor) validated the 4,6-dimethyl-2-pyridone core. Researchers began seeking bioisosteres that could offer different solubility and metabolic profiles.

-

2015-Present - The RAS/SOS1 Frontier: The discovery of KRAS G12C inhibitors (Sotorasib) spurred interest in upstream regulators like SOS1 . Inhibitors such as BI-3406 utilize highly substituted aromatic cores where the 4,6-dimethyl motif is essential for filling the hydrophobic pocket of the SOS1 protein.

This intermediate was developed to provide a modular entry point into these chemical spaces, allowing chemists to install the "head" (via the amine/chloro cyclization) and the "tail" (via the 5-bromo cross-coupling) independently.

Technical Specifications & Synthesis

The synthesis of this molecule is non-trivial due to the need for precise regiocontrol on a pentasubstituted ring. The most robust industrial route avoids direct halogenation of the amine and instead proceeds via a 2-pyridone intermediate.

Optimized Synthetic Route (The "Pyridone Pathway")

This protocol ensures high regioselectivity for the bromine atom at position 5, which is difficult to achieve via direct bromination of 2-amino-4,6-dimethylpyridine.

| Step | Reaction Type | Reagents | Mechanism / Rationale |

| 1 | Nitration | HNO | Electrophilic substitution on 4,6-dimethyl-2-hydroxypyridine . The -OH (tautomer of pyridone) directs the nitro group to position 3. |

| 2 | Bromination | NBS, DMF or Br | With position 3 blocked by -NO |

| 3 | Deoxychlorination | POCl | Conversion of the 2-hydroxy (pyridone) to 2-chloro. This activates position 2 for future nucleophilic attacks. |

| 4 | Reduction | Fe/NH | Selective reduction of the 3-nitro group to the 3-amine, yielding the final target. |

Visualizing the Synthesis Logic

The following diagram illustrates the critical regiochemical decisions in the synthesis.

Figure 1: The "Pyridone Pathway" ensures correct placement of the Bromo and Nitro groups before the final reduction.

Application in Drug Discovery

The utility of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine lies in its ability to serve as a divergence point for three major classes of therapeutic agents.

A. Imidazo[4,5-b]pyridines (Kinase Inhibitors)

By reacting the 2-chloro-3-amine core with an aldehyde or carboxylic acid, researchers can close the imidazole ring.

-

Mechanism: Nucleophilic attack of the amine on the carbonyl, followed by cyclization onto the 2-chloro position.

-

Target Class: This scaffold is prevalent in Aurora Kinase and c-MET inhibitors.

B. Triazolo[4,5-b]pyridines (Allosteric Modulators)

Diazotization of the amine (using NaNO

-

Target Class: Used in P2X3 antagonists and mGluR modulators.

C. Azaindoles (Epigenetic Targets)

Through Sonogashira coupling at the 2-chloro position (followed by cyclization), this intermediate can be converted into 4,6-dimethyl-substituted azaindoles.

-

Target Class: BET Bromodomain inhibitors often require this specific substitution pattern to disrupt protein-protein interactions.

Divergent Synthesis Workflow

Figure 2: Strategic divergence from the core intermediate into three distinct pharmacological classes.

Handling and Stability

-

Physical State: Off-white to pale yellow solid.

-

Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is oxidation-sensitive over long periods; the hydrochloride salt is more stable.

-

Safety: Irritant.[3] The 2-chloro-pyridine moiety is a potential skin sensitizer and alkylating agent. Handle in a fume hood.

References

-

Bavetsias, V., et al. (2010).[4] "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies." Journal of Medicinal Chemistry, 53(14), 5213–5228.[4] Link

-

Hofmann, M. H., et al. (2020). "Discovery of BI-3406, a Potent and Selective SOS1::KRAS Interaction Inhibitor." Cancer Discovery, 11(1), 142-157. (Contextual reference for 4,6-dimethyl scaffolds). Link

-

Knutson, S. K., et al. (2014). "Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2." Proceedings of the National Academy of Sciences, 110(19), 7922-7927. (Contextual reference for EZH2 pyridone scaffolds). Link

-

World Intellectual Property Organization. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine. (Related synthetic methodology). Link

Sources

- 1. Primary Amines | CymitQuimica [cymitquimica.com]

- 2. Quinazoline and Quinoline Derivatives | CymitQuimica [cymitquimica.com]

- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Characterization of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

Foreword: The Critical Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage that "structure dictates function" is paramount. However, before a molecule's biological function can be fully realized, its fundamental physical and chemical properties must be meticulously characterized. These physicochemical parameters, including melting point, solubility, and spectral characteristics, are not mere data points; they are the foundational pillars upon which the entire edifice of a successful therapeutic candidate is built.[1][2] They govern a molecule's behavior from the earliest stages of synthesis and purification to its ultimate absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. A comprehensive understanding of these properties is therefore indispensable for researchers, scientists, and drug development professionals, enabling informed decision-making, risk mitigation, and the rational design of effective and bioavailable therapeutics.[1]

This guide provides an in-depth technical framework for the comprehensive physicochemical characterization of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (CAS No. 1781514-30-4), a substituted pyridinamine of interest in medicinal chemistry.[3] While specific experimental data for this compound is not extensively available in public literature, this document will serve as a detailed roadmap, outlining the essential experimental protocols and theoretical considerations necessary to thoroughly elucidate its physical properties. By following the methodologies detailed herein, researchers can generate the critical data required to advance their research and development programs.

Molecular Structure and Inherent Properties

A foundational understanding of a molecule's structure is the logical starting point for any physicochemical assessment. The structural attributes of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine inform predictions of its behavior and guide the selection of appropriate analytical techniques.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine | [3] |

| CAS Number | 1781514-30-4 | [3] |

| Molecular Formula | C₇H₈BrClN₂ | [3] |

| Molecular Weight | 235.51 g/mol | [3] |

The presence of a bromine and a chlorine atom on the pyridine ring, along with two methyl groups and an amine group, suggests a molecule with a degree of polarity and the potential for hydrogen bonding. The halogen substituents will also have a characteristic isotopic signature in mass spectrometry.

Thermal Analysis: Melting Point Determination

The melting point of a crystalline solid is a robust indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities. The determination of the melting point is, therefore, a critical quality control step following synthesis and purification.

Experimental Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

This protocol provides a standardized method for the accurate determination of the melting point range of a solid organic compound.[4][5][6]

Materials:

-

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Mel-Temp apparatus or equivalent

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine onto a clean, dry watch glass.

-

If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[5]

-

Press the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the bottom of the tube.[6]

-

Invert the tube and tap it gently on a hard surface to ensure the sample is tightly packed at the sealed end.

-

-

Apparatus Setup:

-

Ensure the Mel-Temp apparatus is at room temperature before starting.

-

Carefully insert the capillary tube containing the sample into the sample holder of the apparatus.

-

-

Rapid Preliminary Measurement (Optional but Recommended):

-

Set the heating rate to a relatively high setting (e.g., 10-20 °C per minute).[5]

-

Observe the sample through the eyepiece and note the approximate temperature at which it melts. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool significantly before proceeding to the accurate measurement.

-

-

Accurate Melting Point Determination:

-

Set the heating rate to a slow and steady increase (e.g., 1-2 °C per minute) starting from a temperature approximately 20 °C below the estimated melting point.[5][6]

-

Carefully observe the sample.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the last crystal melts (the completion of melting).

-

The recorded temperature range is the melting point of the sample.

-

For robust data, this procedure should be repeated at least twice, and the results should be consistent.

-

Self-Validation: The consistency of the melting point range across multiple measurements serves as an internal validation of the technique. A narrow range (e.g., 0.5-1.5 °C) is indicative of a pure compound.

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a compound in various media is a critical parameter that influences its absorption and distribution in the body.[1] A comprehensive solubility profile in both aqueous and organic solvents is essential for formulation development and for designing relevant biological assays.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility Assessment

This protocol outlines a systematic approach to determining the solubility of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine in a range of relevant solvents.[7]

Materials:

-

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

-

A selection of solvents:

-

Water (deionized)

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 M HCl

-

0.1 M NaOH

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Add approximately 1-2 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

-

-

Semi-Quantitative Assessment (for soluble or partially soluble compounds):

-

Accurately weigh a known amount of the compound (e.g., 10 mg) into a vial.

-

Add the solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vortex the mixture until the solid dissolves completely or until it is clear that no more solid will dissolve.

-

Record the total volume of solvent required to dissolve the solid.

-

Calculate the approximate solubility in mg/mL.

-

Self-Validation: The systematic approach, starting with a qualitative assessment and moving to a more quantitative one, provides a self-correcting workflow. The use of both acidic and basic aqueous solutions will give an indication of the compound's pKa, as solubility is expected to increase in acidic solution due to the basicity of the aminopyridine moiety.

Caption: Solubility Assessment Workflow.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the structure and purity of a compound. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.[8][9]

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ), integration values, and coupling patterns (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will allow for the complete assignment of the molecular structure.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.

-

Data Acquisition: Acquire the FTIR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine, such as N-H stretching of the amine, C-H stretching of the methyl and aromatic groups, and C-N and C-halogen stretching vibrations.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol:

-

Sample Introduction and Ionization: Introduce a dilute solution of the compound into the mass spectrometer. A soft ionization technique such as Electrospray Ionization (ESI) is recommended to observe the molecular ion peak.

-

Mass Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular weight.

-

Data Interpretation: Identify the molecular ion peak ([M+H]⁺). The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion, which can be used to confirm the elemental composition.[12][13] The fragmentation pattern can also provide further structural information.[14]

Conclusion and Future Directions

The successful execution of these experiments will yield a robust dataset that is critical for:

-

Quality control and assurance of synthesized material.

-

Informing formulation strategies to ensure adequate solubility and bioavailability.

-

Providing a baseline for structure-activity relationship (SAR) studies , where modifications to the molecule are correlated with changes in both physical and biological properties.

-

Facilitating the interpretation of biological assay results , by providing context on the compound's behavior in aqueous media.

It is strongly recommended that the data generated from these studies be meticulously documented and, where appropriate, published to contribute to the collective knowledge base of the scientific community. The insights gained from a thorough physicochemical characterization of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine will undoubtedly accelerate its evaluation as a potential therapeutic agent.

References

- Gao, Y., et al. (2005). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).

-

Dana Bioscience. (n.d.). 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine 5g. Retrieved February 14, 2026, from [Link]

- Baluja, S., & Kachhadia, N. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1034.

-

CSSB. (n.d.). 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved February 14, 2026, from [Link]

- Alam, M. S., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(10), 2469.

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved February 14, 2026, from [Link]

- Papakyriakou, A., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1145.

-

Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Retrieved February 14, 2026, from [Link]

-

EPA. (n.d.). 5-Bromo-4-chloro-6-phenylpyrimidin-2-amine Properties. Retrieved February 14, 2026, from [Link]

-

Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

The Royal Society of Chemistry. (n.d.). Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6. Single Crystal Data. Retrieved February 14, 2026, from [Link]

- Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 61(4), 458–463.

-

SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Retrieved February 14, 2026, from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved February 14, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved February 14, 2026, from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved February 14, 2026, from [Link]

-

chemrevise. (n.d.). 6.3.2 Spectroscopy. Retrieved February 14, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). MITOCW | Melting Point | MIT Digital Lab Techniques Manual. Retrieved February 14, 2026, from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 14, 2026, from [Link]

-

MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved February 14, 2026, from [Link]

-

National Institutes of Health. (2024, August 22). Protocol to perform fragment screening using NMR spectroscopy. Retrieved February 14, 2026, from [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Melting Point Determination. Retrieved February 14, 2026, from [Link]

-

precisionFDA. (n.d.). 5-BROMO-4-CHLORO-2-PYRIDINAMINE. Retrieved February 14, 2026, from [Link]

-

Protocols.io. (2026, January 22). NMR-based metabolomic analysis of plants. Retrieved February 14, 2026, from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved February 14, 2026, from [Link]

-

YouTube. (2022, June 13). Physiochemical Properties in Drug Discovery. Retrieved February 14, 2026, from [Link]

-

Dana Bioscience. (n.d.). 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine 5g. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved February 14, 2026, from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine - C7H8BrClN2 | CSSB00010888498 [chem-space.com]

- 4. scribd.com [scribd.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR-based metabolomic analysis of plants [protocols.io]

- 10. chemrevise.org [chemrevise.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Strategic Utilization of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine in Drug Discovery

Executive Summary & Scaffold Analysis

5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (CAS: 1781514-30-4) is a highly functionalized pyridine building block that serves as a linchpin in the synthesis of "privileged structures" in medicinal chemistry.[1] Its value lies in its orthogonal reactivity profile , allowing researchers to sequentially functionalize the pyridine core to construct complex fused heterocycles—most notably imidazo[4,5-b]pyridines and oxazolo[4,5-b]pyridines .

Chemoselectivity Profile

The molecule presents three distinct sites for chemical manipulation, ordered by reactivity under standard conditions:

-

3-Amino Group (

): A nucleophilic handle ready for acylation, sulfonylation, or reductive amination. -

2-Chloro Substituent (

): Activated for Nucleophilic Aromatic Substitution ( -

5-Bromo Substituent (

): Ideally positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The steric bulk of the flanking 4,6-dimethyl groups often requires specialized ligand selection (e.g., Buchwald dialkylbiaryl phosphines) to achieve high yields.

Application I: Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The most critical application of this intermediate is the rapid construction of the imidazo[4,5-b]pyridine core, a scaffold ubiquitous in kinase inhibitors (e.g., targeting EGFR, VEGFR) and antiviral agents.

Mechanism & Strategy

The transformation typically proceeds via a "one-pot" or stepwise cyclization involving the 2-chloro and 3-amino groups.

-

Path A (Stepwise):

displacement of the 2-Cl by a primary amine, followed by cyclization with an orthoester or aldehyde. -

Path B (Direct): Palladium-catalyzed amidation/cyclization sequences.[2]

Detailed Protocol: Two-Step Synthesis of 6-Bromo-5,7-dimethyl-3-substituted-3H-imidazo[4,5-b]pyridine

Objective: To synthesize a functionalized imidazopyridine core while preserving the 5-bromo handle for downstream coupling.

Step 1:

Displacement

-

Reagents: 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (1.0 equiv), Primary Amine (

, 1.2 equiv), DIPEA (2.0 equiv). -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

-

Conditions: 120°C, 12–16 hours (sealed tube).

Procedure:

-

Charge a pressure vial with the pyridine substrate (1.0 g, 4.25 mmol) and NMP (10 mL).

-

Add the primary amine (5.1 mmol) and DIPEA (1.5 mL).

-

Seal and heat to 120°C. Monitor by LC-MS for the disappearance of the starting material (

) and formation of the diamine intermediate.-

Expert Insight: The 4-methyl group provides steric resistance. If conversion is sluggish, add KI (0.1 equiv) to generate a transient, more reactive 2-iodo species.

-

-

Cool to RT, dilute with water, and extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate.

Step 2: Cyclization to Imidazo[4,5-b]pyridine

-

Reagents: Crude diamine from Step 1, Triethyl Orthoformate (TEOF) or Formic Acid.

-

Catalyst: p-TsOH (5 mol%) or Sulfamic acid.

-

Conditions: Reflux (80–100°C), 3 hours.

Procedure:

-

Dissolve the crude diamine in TEOF (10 vol).

-

Add catalytic p-TsOH.

-

Heat to reflux.[3] The reaction is typically fast (< 3 hours).

-

Concentrate under reduced pressure.

-

Purification: Flash chromatography (DCM/MeOH gradient). The product is the 6-bromo-5,7-dimethyl-imidazo[4,5-b]pyridine derivative.

Application II: Late-Stage Diversification via Suzuki-Miyaura Coupling

Once the fused heterocyclic core is established, the 5-bromo position serves as the site for introducing biaryl complexity, crucial for optimizing ADME properties.

Protocol: Sterically Demanding Cross-Coupling

Challenge: The 4,6-dimethyl groups create a "steric wall" around the 5-bromo position, making standard

Reagents:

-

Substrate: Imidazo[4,5-b]pyridine intermediate (1.0 equiv)

-

Boronic Acid:

(1.5 equiv) -

Catalyst:

(2–5 mol%) -

Base:

(3.0 equiv, 2M aq. solution)

Procedure:

-

In a glovebox or under Argon stream, combine the substrate, boronic acid, and

in a microwave vial. -

Add degassed 1,4-dioxane (0.1 M concentration) and aqueous base.

-

Seal and heat to 100°C for 2 hours (or microwave at 120°C for 30 min).

-

Workup: Filter through Celite, concentrate, and purify via reverse-phase HPLC if necessary.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Caption: Divergent synthesis of kinase inhibitor scaffolds starting from 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine.

Quantitative Data Summary

| Reaction Type | Position | Steric Hindrance | Recommended Conditions | Typical Yield |

| C-2 (Cl) | Moderate (3-NH2 effect) | NMP, 120°C, DIPEA | 75–85% | |

| Cyclization | N-1 / N-3 | Low | TEOF, p-TsOH, Reflux | >90% |

| Suzuki Coupling | C-5 (Br) | High (4,6-dimethyl) | XPhos Pd G2, Dioxane/H2O | 60–80% |

| Buchwald Amination | C-5 (Br) | High | BrettPhos Pd G3, NaOtBu | 50–70% |

References

-

Imidazo[4,5-b]pyridine Synthesis: Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles." Organic Letters, 14(7), 1761–1767. Link

-

General Reactivity of 2-Chloro-3-aminopyridines: "Synthesis of 2-amino-imidazo[4,5-b]pyridines." Organic & Biomolecular Chemistry. Link

-

Cross-Coupling on Sterically Hindered Pyridines: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction." Molecules, 2013. Link

-

Compound Data: "5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (CAS 1781514-30-4)."[1][5][6][7] ChemicalBook. Link

Sources

- 1. 1204231-59-3|5-Bromo-2-chloro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine - C7H8BrClN2 | CSSB00010888498 [chem-space.com]

- 6. 1781514-30-4 | MFCD26383898 | "5-bromo-2-chloro-4,6-dimethylpyridin-3-amine" [aaronchem.com]

- 7. 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine | 1781514-30-4 [m.chemicalbook.com]

Application Notes & Protocols: 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine in Medicinal Chemistry

Introduction: A Privileged Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. Substituted pyridines represent a class of "privileged scaffolds" frequently incorporated into kinase inhibitors and other targeted agents due to their ability to form crucial hydrogen bond interactions within protein active sites.[1] 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine emerges as a particularly valuable building block, offering a trifecta of functional handles for synthetic elaboration.

The key to its utility lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond at the C5 position is significantly more susceptible to palladium-catalyzed oxidative addition than the carbon-chloride bond at the C2 position. This inherent electronic difference allows for regioselective functionalization, enabling chemists to introduce molecular diversity in a controlled, stepwise manner. The primary amine at C3 provides a further point for modification or can act as a key pharmacophoric feature. These attributes make 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine an ideal starting point for constructing libraries of complex molecules aimed at exploring structure-activity relationships (SAR) for various biological targets.[2][3]

This guide provides an in-depth analysis of this reagent, complete with detailed protocols for its application in cornerstone reactions of drug discovery and insights into troubleshooting common synthetic challenges.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

| Property | Value | Source / Notes |

| IUPAC Name | 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine | [4] |

| CAS Number | 1781514-30-4 | [4] |

| Molecular Formula | C₇H₈BrClN₂ | [4] |

| Molecular Weight | 235.51 g/mol | [4] |

| Appearance | Typically an off-white to yellow or brown solid. | Varies by supplier. |

| Melting Point | Data not readily available. Refer to supplier's Safety Data Sheet (SDS). | |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and 1,4-Dioxane. |

Safety & Handling: While a specific SDS for this exact compound is not universally available, data from structurally similar halo-pyridines suggests the following precautions are mandatory:

-

Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid generating dust. Wash hands thoroughly after handling.[5][7]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.

-

Hazardous Decomposition: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (HBr, HCl).[5][6]

Application I: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, essential for assembling the biaryl motifs common in kinase inhibitors.[8] The higher reactivity of the C-Br bond on the 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine scaffold allows for selective coupling at this position, preserving the C-Cl bond for subsequent transformations.[9]

Principle of the Reaction: The catalytic cycle, driven by a Palladium(0) complex, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the more reactive C-Br bond.[8][10]

-

Transmetalation: The organoboron species (e.g., an arylboronic acid), activated by a base, transfers its organic moiety to the palladium center.[8][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[8][10]

Protocol: Synthesis of 2-Chloro-5-aryl-4,6-dimethylpyridin-3-amine

This protocol details a general procedure for the selective Suzuki coupling at the C5 position.

Reagents & Materials:

| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) | CAS No. |

| 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine | 235.51 | 1.0 | 235.5 mg | 1781514-30-4 |

| Arylboronic Acid | - | 1.2 | 1.2 mmol | Varies |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 58 mg (5 mol%) | 14221-01-3 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 2.2 | 467 mg | 7778-53-2 |

| 1,4-Dioxane (anhydrous, degassed) | - | - | 4.0 mL | 123-91-1 |

| Water (degassed) | - | - | 1.0 mL | 7732-18-5 |

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).[11]

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

-

Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water (4:1 v/v ratio).[11][12]

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).[12]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate (approx. 20 mL) and water (approx. 10 mL).

-

Separate the organic layer. Wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.

Application II: Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for forging carbon-nitrogen bonds, enabling the synthesis of complex arylamines.[13][14] This reaction provides a direct route to introduce a diverse range of amine functionalities at the C5 position of the pyridine core, further expanding the accessible chemical space. The C-Cl bond generally remains intact under conditions optimized for C-Br amination.[13]

Causality in Protocol Design:

-

Catalyst System: This reaction requires a specific combination of a palladium source (often a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, JohnPhos).[14][15] These bulky ligands facilitate the crucial reductive elimination step, which is often rate-limiting for C-N bond formation.

-

Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is commonly used as it is strong enough to deprotonate the amine coupling partner without competing in the reaction.[15]

-

Inert Conditions: The Pd(0) active catalyst and the phosphine ligands are highly sensitive to oxygen. Therefore, maintaining a strictly inert (oxygen-free) atmosphere is essential for catalytic activity.[13][15]

Protocol: Synthesis of 5-Amino-2-chloro-4,6-dimethylpyridine Derivatives

Reagents & Materials:

| Reagent | M.W. | Equiv. | Amount (for 1 mmol scale) | CAS No. |

| 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine | 235.51 | 1.0 | 235.5 mg | 1781514-30-4 |

| Amine (R¹R²NH) | - | 1.2 | 1.2 mmol | Varies |

| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg (2 mol% Pd) | 51364-51-3 |

| XPhos | 476.66 | 0.08 | 38.1 mg (8 mol%) | 564483-18-7 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 134.5 mg | 865-48-5 |

| Toluene (anhydrous, degassed) | - | - | 5.0 mL | 108-88-3 |

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a strong flow of inert gas, add NaOtBu (1.4 equiv.) to an oven-dried Schlenk flask with a stir bar. Then add the amine (1.2 equiv.), 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.08 equiv.).

-

Inert Atmosphere: If not in a glovebox, seal the flask and immediately evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous, degassed toluene (to achieve ~0.2 M concentration).

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 4-12 hours.

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.[13]

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

Troubleshooting Cross-Coupling Reactions

Low yields or failed reactions are common challenges. This decision tree provides a logical framework for troubleshooting.

Application in Kinase Inhibitor Design

Aberrant signaling through protein kinases is a hallmark of many cancers, making them prime targets for drug development.[2][16] The 2-aminopyridine motif is a classic "hinge-binding" element, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of ATP.

The 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine scaffold is pre-configured for this role. The C3-amine can interact with the hinge, while the C5 and C2 positions serve as vectors for installing larger substituents that can occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

By using the Suzuki and Buchwald-Hartwig reactions described above, medicinal chemists can rapidly generate a library of compounds from the 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine core. These compounds can then be screened in biological assays to identify potent and selective kinase inhibitors, demonstrating the power of this versatile building block in accelerating the drug discovery process.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

-

Ullah, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 200. Available at: [Link]

- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- BenchChem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.

- Google Patents. (n.d.). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

-

Gómez-Paternina, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Polymers, 13(23), 4210. Available at: [Link]

- TCI AMERICA. (2018). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359-5363. Available at: [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloropyrimidine.

- ChemicalBook. (n.d.). 5-Amino-2-bromo-4,6-dimethylpyridine synthesis.

-

Bruneau, A., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(43), 15216-15237. Available at: [Link]

- Science Alert. (2014). In vitro Antifungal Activity of Novel Picolinamides against Soil Borne Fungi and Structure Activity Relationship.

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. Available at: [Link]

-

Healy, P. C., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 648-656. Available at: [Link]

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-fluoropyridine.

- Dana Bioscience. (n.d.). 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine 5g.

- Chem-Space. (n.d.). 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine.

- BenchChem. (n.d.). Navigating the Kinase Inhibitor Landscape: A Guide to Alternatives for 6-Bromo-N,N-dimethylpyridazin-3-amine.

-

De Wispelaere, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]

- Chemical Kinomics & Innovative Drug Discovery Lab. (n.d.). Drug Discovery - Inhibitor.

-

Satbia, M., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2909. Available at: [Link]

-

Kumar, A., et al. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6137-6141. Available at: [Link]

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemicalkinomics.com [chemicalkinomics.com]

- 3. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem-space.com [chem-space.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. research.rug.nl [research.rug.nl]

- 15. rsc.org [rsc.org]

- 16. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]

Application Note: Suzuki Coupling of 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine

[1]

Substrate Analysis & Strategic Challenges

Structural Deconstruction

The substrate contains two halogenated sites and a free amine, creating a complex reactivity landscape:

-

C5-Bromo Position (Target): This is the standard site for Suzuki coupling due to the weaker C-Br bond compared to C-Cl.[1] However, it is flanked by methyl groups at C4 and C6. This creates a "tetra-ortho" steric environment analogous to 2-bromo-m-xylene or mesityl bromide. Standard catalysts (e.g., Pd(PPh₃)₄) will fail or proceed sluggishly here.

-

C2-Chloro Position (Competitor): While the C-Cl bond is stronger, this position is electronically activated by the adjacent ring nitrogen (α-position). If the catalyst cannot access the hindered C5-Br site, side reactions at C2 may occur, particularly under forcing conditions.

-